2-(2,4-Difluorophenyl)-4,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
1-(2,4-Difluorophenyl)-3,4-dimethyl-1H-1,2,4-triazol-5(4H)-one is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-3,4-dimethyl-1H-1,2,4-triazol-5(4H)-one typically involves the reaction of 2,4-difluoroaniline with appropriate reagents to form the triazole ring. One common method involves the cyclization of 2,4-difluoroaniline with a suitable carbonyl compound under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route chosen .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-3,4-dimethyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
1-(2,4-Difluorophenyl)-3,4-dimethyl-1H-1,2,4-triazol-5(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-3,4-dimethyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact molecular pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)-pyridine
- 2,4-Difluorophenyl isocyanate
- 4-Fluorobenzyl chloride
Uniqueness
Compared to similar compounds, 1-(2,4-Difluorophenyl)-3,4-dimethyl-1H-1,2,4-triazol-5(4H)-one stands out due to its unique triazole ring structure, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
90208-66-5 |
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Molecular Formula |
C10H9F2N3O |
Molecular Weight |
225.19 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-4,5-dimethyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C10H9F2N3O/c1-6-13-15(10(16)14(6)2)9-4-3-7(11)5-8(9)12/h3-5H,1-2H3 |
InChI Key |
VCTFXWKMGKXBML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)N1C)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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